3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF
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Overview
Description
3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF is a useful research chemical . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of this compound is C6H11BrMgSi . The molecular weight is 215.46 .Physical And Chemical Properties Analysis
The physical form of this compound is a solution . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of α-Methylenebutyrolactone : MatsudaIsamu (1978) described a method for synthesizing α-methylenebutyrolactone using homoallyl alcohols, where 3-Trimethylsily-3-buten-1-ols prepared by the ring opening of epoxides with α-trimethylsilvinylmagnesium bromide play a critical role in the process (MatsudaIsamu, 1978).
Generation of Magnesium Homoenolate Equivalents : In the synthesis of 1,6-diketone derivatives, Jun Enda et al. (1984) used treatment of acyltrimethylsilanes with vinylmagnesium bromide, highlighting the utility of 3-(trimethyl-siloxy)allylmagnesiums in organic synthesis (Jun Enda, Tomohiro Matsutani, Isao Kuwajima, 1984).
Hydromagnesiation to Form 3-Furanyltrimethylsilanes : Fumie Sato and Harutaka Katsuno (1983) demonstrated the hydromagnesiation of 3-trimethylsilylprop-2-yn-1-ols with isobutylmagnesium bromide, leading to the formation of 3-furanyltrimethylsilanes (Fumie Sato, Harutaka Katsuno, 1983).
Facile Synthesis of 1-Methyl-1H-benzo[b]azepines : M. Morita, Y. Hari, and T. Aoyama (2010) explored the reaction of diazo(trimethylsilyl)methylmagnesium bromide with 1-methylquinolinium iodides to produce 1-methyl-3-(trimethylsilyl)-1H-benzo[b]azepines (M. Morita, Y. Hari, T. Aoyama, 2010).
Synthesis of Vinylsilanes from Alkynylsilanes : F. Sato et al. (1983) showed the hydromagnesiation of 1-trimethylsilyl-1-alkynes with isobutylmagnesium bromide, which is a crucial step in synthesizing vinylsilanes (F. Sato, Hiroshi Watanabe, Y. Tanaka, T. Yamaji, Masao Satō, 1983).
Synthesis of 2-Diazo-2-(Trimethylsilyl)ethanols and Pyrazoles : Y. Hari et al. (2007) described the use of diazo(trimethylsilyl)methylmagnesium bromide with aldehydes or ketones to create 2-diazo-2-(trimethylsilyl)ethanols, which are then applied in the synthesis of di- and trisubstituted pyrazoles (Y. Hari, Susumu Tsuchida, Ryosuke Sone, T. Aoyama, 2007).
Safety and Hazards
The safety information for 3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF includes several hazard statements: H225, H302, H314, H319, H335, H351 . Precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 . Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .
Mechanism of Action
Target of Action
3-(Trimethylsilyl)propynylmagnesium bromide, also known as magnesium;trimethyl(prop-1-ynyl)silane;bromide, is an organometallic compound. The primary targets of this compound are typically other chemical compounds or reactants in a chemical reaction. It is often used as a reagent in various chemical reactions due to its ability to donate the trimethylsilylpropynyl group .
Mode of Action
The mode of action of 3-(Trimethylsilyl)propynylmagnesium bromide involves the transfer of the trimethylsilylpropynyl group to other molecules during chemical reactions . This compound, being a Grignard reagent, is highly reactive and can participate in a wide range of reactions, including nucleophilic additions and substitutions .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Trimethylsilyl)propynylmagnesium bromide would depend on the specific reaction it is used in. As a reagent, it can be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the end product of the reaction .
Pharmacokinetics
These properties are usually relevant for drugs and bioactive compounds, and less so for reagents used in chemical synthesis .
Result of Action
The result of the action of 3-(Trimethylsilyl)propynylmagnesium bromide is the formation of new chemical compounds. The specific molecular and cellular effects would depend on the compounds synthesized using this reagent .
Action Environment
The action of 3-(Trimethylsilyl)propynylmagnesium bromide can be influenced by various environmental factors. For instance, Grignard reagents are known to be sensitive to moisture and air, and thus, reactions involving this compound are typically carried out under an inert atmosphere . Additionally, the temperature and solvent can also significantly impact the reaction outcomes .
properties
IUPAC Name |
magnesium;trimethyl(prop-1-ynyl)silane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Si.BrH.Mg/c1-5-6-7(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJHTKOUOXRPKQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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